4-amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
Description
Historical Context of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have occupied a central role in drug discovery since the 19th century, with Ludwig Knorr’s seminal 1883 synthesis of antipyrine marking the first therapeutic application. The structural versatility of the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—enables precise modulation of electronic and steric properties, facilitating interactions with diverse biological targets. Early breakthroughs included the development of celecoxib (a COX-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist), which demonstrated pyrazole’s capacity to address inflammation and metabolic disorders. By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds underscored pyrazole’s natural occurrence and evolutionary relevance in biochemical systems.
Evolution of Functionalized Pyrazole Scaffolds
The functionalization of pyrazole scaffolds has progressed through three key phases:
- Knorr-type condensations (1883–1950s): Classical methods using 1,3-diketones and hydrazines yielded monosubstituted derivatives.
- Transition-metal catalysis (1990s–2010s): Palladium-catalyzed cross-couplings enabled regioselective C–H bond functionalization.
- Multicomponent reactions (2010s–present): Aggarwal’s diazo cycloadditions permitted efficient synthesis of 3,5-disubstituted variants.
Recent innovations include the use of nano-ZnO catalysts to achieve 95% yields in pyrazole syntheses, as demonstrated by Girish et al.. These advancements laid the groundwork for incorporating secondary pharmacophores like piperidine and carboxamide groups.
Emergence of Pyrazole Carboxamides as Research Targets
Carboxamide-functionalized pyrazoles gained prominence due to their enhanced hydrogen-bonding capacity and metabolic stability. The 1H-pyrazole-3-carboxamide motif, in particular, exhibits:
- Improved solubility profiles compared to non-polar analogs
- Conformational rigidity favoring target engagement
- Compatibility with fragment-based drug design
Notable examples include O-1691, a brominated pyrazole carboxamide with demonstrated kinase inhibitory activity, and antimicrobial derivatives reported in the World Journal of Pharmaceutical Research showing MIC values ≤2 µg/mL against Staphylococcus aureus.
Position of Target Compound Within Heterocyclic Chemistry Research
4-Amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide integrates three critical elements:
| Structural Feature | Functional Role |
|---|---|
| 4-Amino substitution | Enhances π-stacking with aromatic residues |
| N-Methylpiperidine moiety | Improves blood-brain barrier penetration |
| Carboxamide linker | Facilitates target-specific hydrogen bonding |
This compound exemplifies the trend toward hybrid heterocycles, combining pyrazole’s metabolic resilience with piperidine’s pharmacokinetic advantages. Its design aligns with the "scaffold hopping" paradigm observed in imidazo[1,2-b]pyrazole derivatives, which serve as non-classical indole isosteres.
Properties
IUPAC Name |
4-amino-1-methyl-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-15-5-3-8(4-6-15)13-11(17)10-9(12)7-16(2)14-10/h7-8H,3-6,12H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWLKNSVVOHUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NN(C=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino group and the piperidine moiety. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Piperidine Introduction: The piperidine moiety is often introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the piperidine moiety, potentially yielding hydrogenated derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyrazole ring and the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and various nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydrogenated pyrazole or piperidine derivatives.
Substitution Products: Various substituted pyrazole and piperidine compounds depending on the reagents used.
Scientific Research Applications
4-Amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares a pyrazole-carboxamide scaffold with several analogs, differing primarily in substituents and target specificity. Key comparisons include:
Table 1: Structural and Pharmacological Comparison
Pharmacological Profiles
Cannabinoid Receptor Ligands
- AM4113 and AM6538 () feature dichlorophenyl groups, enhancing CB1/CB2 receptor binding. AM6538 acts as an irreversible CB1 antagonist with nanomolar affinity, while AM4113 shows balanced CB1/CB2 activity .
- Target Compound: The 1-methylpiperidinyl group may influence receptor selectivity.
Kinase Inhibitors
- AT7519 () incorporates a dichlorobenzamido group, enabling potent CDK5 inhibition (IC₅₀ = 10 nM). Its piperidinyl carboxamide moiety is critical for ATP-binding pocket interaction .
- Analog24 (): A related CDK5/9 inhibitor with a pyrazole-carboxamide backbone demonstrates synergistic apoptosis induction with Bcl-2 inhibitors, highlighting structural versatility in kinase targeting .
Physicochemical and Pharmacokinetic Properties
Selectivity and Off-Target Effects
- CB1 vs. CB2 Selectivity : Analogs like AM4113 bind both CB1 and CB2, whereas WIN 55212-2 () favors CB2. The target compound’s selectivity remains uncharacterized but could mirror piperidine-based ligands with moderate CB1 preference .
- Kinase Off-Targets : AT7519’s dichlorobenzamido group reduces off-target kinase interactions compared to less substituted pyrazole carboxamides .
Biological Activity
4-amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide, commonly referred to as compound 1201935-36-5, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article presents a comprehensive review of its biological activity, including synthesis, pharmacological effects, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 237.307 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N5O |
| Molecular Weight | 237.307 g/mol |
| Log P (octanol-water) | 0.36 |
| Solubility | High |
| BBB Permeant | No |
| P-gp Substrate | Yes |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of 1H-pyrazole have shown significant antiproliferative effects against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : IC50 values reported at low micromolar concentrations.
- Liver Cancer (HepG2) : Demonstrated cytotoxicity with IC50 values ranging from 0.36 µM to 0.79 µM.
- Lung Cancer (A549) : Exhibited promising results with IC50 values below 1 µM.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, studies indicate that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Study on Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their activity against several cancer cell lines. The compound exhibited potent activity against U-87MG glioma cells with an IC50 value of less than 0.5 µM .
In Vivo Studies
In vivo experiments demonstrated that administration of the compound led to significant tumor reduction in xenograft models compared to controls. The treatment resulted in a 42.86% increase in lifespan in treated mice compared to those receiving standard chemotherapy agents like fluorouracil .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that while the compound shows high gastrointestinal absorption, it is not permeable across the blood-brain barrier (BBB). Toxicological assessments reveal that it is a substrate for P-glycoprotein (P-gp), suggesting potential interactions with other drugs that affect P-gp activity.
Q & A
Basic: What are the recommended synthetic routes for 4-amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions.
- Step 2: Introduction of the 4-amino group via nitration followed by reduction (e.g., using Pd/C and H₂) or direct substitution with ammonia derivatives.
- Step 3: Coupling the pyrazole moiety with 1-methylpiperidin-4-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
Key Conditions:
- Temperature: Reactions often proceed at 0–25°C to avoid side reactions.
- Catalysts: Palladium catalysts for reduction steps; DMAP for amide bond formation.
- Yield Optimization: Purity of intermediates (≥95%) and inert atmospheres (N₂/Ar) improve final yields (reported 60–75% in analogous syntheses) .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 292.1772 for C₁₂H₂₂N₅O⁺).
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., piperidine chair conformation) .
- HPLC-PDA: Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve discrepancies in reported biological activities across different studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound solubility (use DMSO stocks ≤0.1% v/v).
- Data Normalization: Include internal controls (e.g., β-actin for Western blots) and validate findings with orthogonal assays (e.g., SPR binding vs. cellular IC₅₀).
- Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC₅₀) and apply statistical corrections (e.g., Bonferroni) for cross-study comparisons .
Example: A 2024 study noted 10-fold differences in kinase inhibition due to ATP concentration variations (1 mM vs. 100 µM) .
Advanced: What computational strategies are employed to predict the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide):
- Molecular Dynamics (MD) Simulations (GROMACS):
Validation: Compare computational results with mutagenesis data (e.g., Kd changes upon Ala-scanning) .
Advanced: How does the stereochemistry of the 1-methylpiperidin-4-yl group affect the compound’s pharmacological profile?
Methodological Answer:
- Stereochemical Analysis:
- Chiral HPLC separates enantiomers (e.g., Chiralpak AD-H column, hexane/isopropanol eluent).
- Circular Dichroism (CD): Confirms absolute configuration (Cotton effects at 220–250 nm) .
- Biological Impact:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
